molecular formula C32H23N5 B10876084 7-benzyl-2,8,9-triphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2,8,9-triphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10876084
M. Wt: 477.6 g/mol
InChI Key: HZOBATDBYAQSDI-UHFFFAOYSA-N
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Description

7-benzyl-2,8,9-triphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

    Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound combines a pyrrolo-triazolo-pyrimidine core, resulting in a fused ring system. The benzyl and triphenyl substituents add further complexity.

Preparation Methods

Synthetic Routes::

  • The synthesis of this compound involves several steps, including cyclization reactions. One common approach is the condensation of appropriate precursors to form the pyrrolo-triazolo-pyrimidine scaffold.
  • Specific synthetic routes and reaction conditions can vary, but they often include cyclization using suitable reagents and catalysts.
Industrial Production::
  • While not widely produced industrially, research efforts have explored scalable methods for its synthesis.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield diverse products, including derivatives with altered substituents.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.

    Biology: Investigating its potential as a bioactive compound, e.g., as enzyme inhibitors.

    Medicine: It may exhibit promising anticancer properties, as seen in recent studies.

    Industry: Limited industrial applications, but its unique structure inspires further exploration.

Mechanism of Action

    Targets: It likely interacts with cellular proteins, possibly affecting cell cycle regulation.

    Pathways: Further research is needed to elucidate its precise mechanism within cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C32H23N5

Molecular Weight

477.6 g/mol

IUPAC Name

10-benzyl-4,11,12-triphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C32H23N5/c1-5-13-23(14-6-1)21-36-29(25-17-9-3-10-18-25)27(24-15-7-2-8-16-24)28-31(36)33-22-37-32(28)34-30(35-37)26-19-11-4-12-20-26/h1-20,22H,21H2

InChI Key

HZOBATDBYAQSDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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